1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea
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Overview
Description
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a hydroxyphenyl group and a methylphenyl group attached to a thiourea backbone, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea typically involves the reaction of appropriate amines with isothiocyanates. A common synthetic route might include:
Step 1: Preparation of the amine precursor by reacting 1-hydroxy-3-phenylpropan-2-amine with 4-methylphenyl isothiocyanate.
Step 2: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Step 3: The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thioureas often involve large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Catalysts or additives may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and thiourea groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-phenylthiourea
- 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-chlorophenyl)thiourea
- 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methoxyphenyl)thiourea
Uniqueness
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea is unique due to the presence of both hydroxy and methylphenyl groups, which may impart distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-7-9-15(10-8-13)18-17(21)19-16(12-20)11-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUNITCIJWKJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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